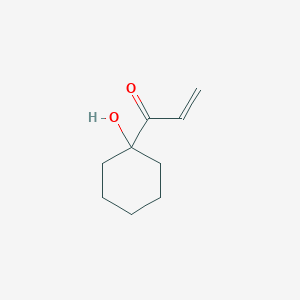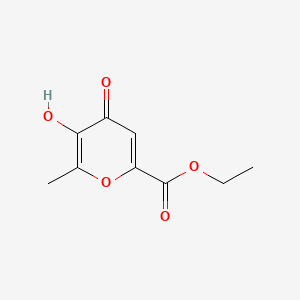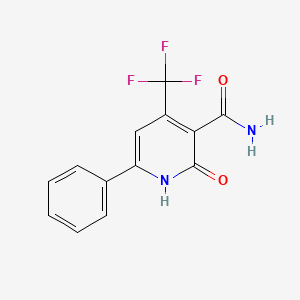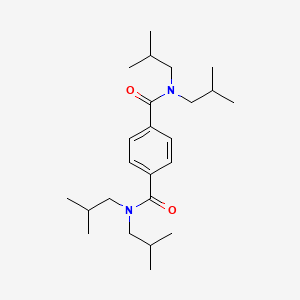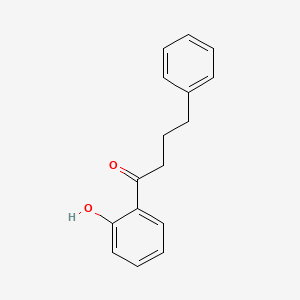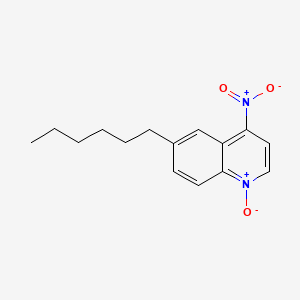
Quinoline, 6-hexyl-4-nitro-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 6-hexyl-4-nitro-, 1-oxide is a heterocyclic aromatic organic compound with the molecular formula C15H18N2O3 It is a derivative of quinoline, characterized by the presence of a hexyl group at the 6th position, a nitro group at the 4th position, and an oxide group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 6-hexyl-4-nitro-, 1-oxide, can be achieved through various methods. One common approach involves the cyclization of 2-nitrobenzaldehydes via cathodic reduction of the nitro moiety followed by intramolecular cyclization . Another method includes the use of hypervalent iodine (III) carboxylates as alkylating agents in the presence of a copper catalyst under visible light conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 6-hexyl-4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and aryl/alkyl/heteroaryl thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives .
Applications De Recherche Scientifique
Quinoline, 6-hexyl-4-nitro-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Quinoline, 6-hexyl-4-nitro-, 1-oxide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring system can also participate in nucleophilic and electrophilic substitution reactions, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline, 4-nitro-, 1-oxide: Similar structure but lacks the hexyl group at the 6th position.
Quinoline, 6-hexyl-, 1-oxide: Similar structure but lacks the nitro group at the 4th position.
Uniqueness
Quinoline, 6-hexyl-4-nitro-, 1-oxide is unique due to the presence of both the hexyl and nitro groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
23484-03-9 |
|---|---|
Formule moléculaire |
C15H18N2O3 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
6-hexyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-4-5-6-12-7-8-14-13(11-12)15(17(19)20)9-10-16(14)18/h7-11H,2-6H2,1H3 |
Clé InChI |
ISUKJKZJYWDRRK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC2=C(C=C[N+](=C2C=C1)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



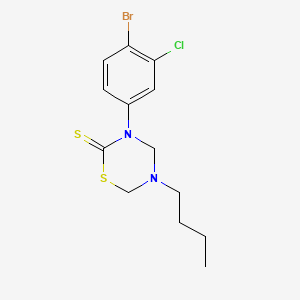
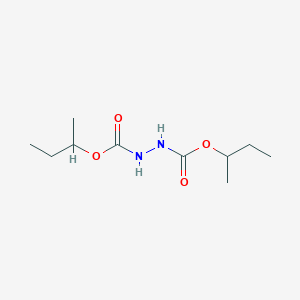

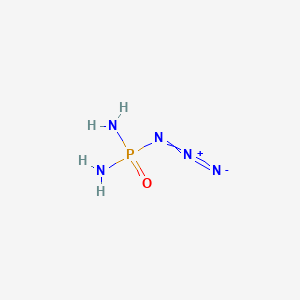
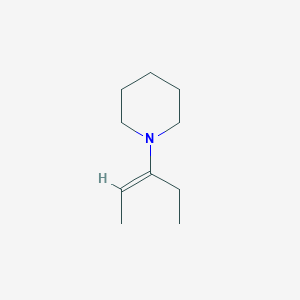

![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
